13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
Overview
Description
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one is a synthetic derivative of norgestrel, a progestin used in hormonal contraceptives. This compound is characterized by the presence of a hydroxyl group at the 10th position, which significantly influences its biological activity and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one typically involves multiple steps, starting from norgestrel. The hydroxylation at the 10th position can be achieved through various methods, including catalytic hydrogenation and selective oxidation. Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation and chromium trioxide (CrO3) for oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure the selective hydroxylation of norgestrel without affecting other functional groups.
Chemical Reactions Analysis
Types of Reactions
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding alcohol using sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products
Oxidation: 10-Keto D-(-)-Norgestrel.
Reduction: this compound alcohol.
Substitution: 10-Chloro D-(-)-Norgestrel.
Scientific Research Applications
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptives.
Industry: Utilized in the production of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes, including the menstrual cycle and pregnancy. The hydroxyl group at the 10th position enhances the compound’s affinity for the receptor and its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Norgestrel: The parent compound without the hydroxyl group at the 10th position.
Levonorgestrel: A stereoisomer of norgestrel with similar biological activity.
10-Keto D-(-)-Norgestrel: An oxidized derivative of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 10th position, which enhances its biological activity and metabolic stability compared to its parent compound, norgestrel. This modification also allows for more precise control over its pharmacokinetics and therapeutic effects.
Properties
IUPAC Name |
(8S,9S,10S,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTZYQYDIREIIA-HXIANDDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857732 | |
Record name | (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21508-50-9 | |
Record name | 10beta-Hydroxylevonorgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10.BETA.-HYDROXYLEVONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8ZTL23HWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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